5-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline
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Overview
Description
5-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline typically involves the reaction of 5-fluoro-2-methylaniline with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-fluoro-N-(1-methoxypropan-2-yl)benzamide
- N-{2-[3-chloro-5-(trifluoromethyl)-2-pridinyl]ethyl}-2-(trifluoromethyl)benzamide
Uniqueness
5-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H16FNO |
---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
5-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
InChI |
InChI=1S/C11H16FNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 |
InChI Key |
RQVMQRLAZBXRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(C)COC |
Origin of Product |
United States |
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